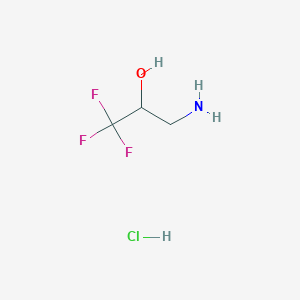

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-1,1,1-trifluoropropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO.ClH/c4-3(5,6)2(8)1-7;/h2,8H,1,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSCPPZGIAEZHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632603 | |

| Record name | 3-Amino-1,1,1-trifluoropropan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3832-24-4 | |

| Record name | 3832-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-1,1,1-trifluoropropan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1,1,1-trifluoropropan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Starting Material

The synthesis typically begins with 3,3,3-trifluoropropanal , a fluorinated aldehyde that serves as the precursor for further reactions.

Reductive Amination

The first major step is the reductive amination of 3,3,3-trifluoropropanal. This involves reacting the aldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction can be summarized as follows:

$$

\text{CF}3\text{CH}2\text{CHO} + \text{NH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{CF}3\text{CH}(\text{NH}2)\text{CHO}

$$

This step introduces the amino group into the molecule.

Hydroxylation

Following amination, the resulting intermediate undergoes hydroxylation to introduce the hydroxyl group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids:

$$

\text{CF}3\text{CH}(\text{NH}2)\text{CHO} + \text{H}2\text{O}2 \rightarrow \text{CF}3\text{CH}(\text{NH}2)\text{C(OH)}

$$

Hydrochloride Formation

The final step involves converting the compound into its hydrochloride salt by treatment with hydrochloric acid:

$$

\text{CF}3\text{CH}(\text{NH}2)\text{C(OH)} + \text{HCl} \rightarrow \text{CF}3\text{CH}(\text{NH}2)\text{C(OH)} \cdot \text{HCl}

$$

Summary of Reaction Conditions

| Step | Reactants | Reagents/Conditions |

|---|---|---|

| Reductive Amination | 3,3,3-Trifluoropropanal + NH₃ | Sodium cyanoborohydride (reducing agent) |

| Hydroxylation | Intermediate | Hydrogen peroxide or peracid |

| Hydrochloride Formation | Hydroxylated product | Hydrochloric acid |

Chemical Reactions Analysis

The synthesized compound can undergo various chemical reactions due to its functional groups:

Types of Reactions

Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.

Reduction : The amino group can be reduced to form primary or secondary amines.

Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Acidic conditions |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous solvents |

| Substitution | Nucleophiles (amines, thiols) | Basic or acidic conditions |

Scientific Research Applications

The compound has several applications in scientific research:

Chemistry : Acts as a building block for synthesizing complex organic molecules and fluorinated compounds.

Biology : Used in studies of enzyme mechanisms and protein-ligand interactions due to its unique functional groups.

Medicine : Investigated for potential use in drug development, particularly as inhibitors for specific enzymes and receptors.

Analyse Chemischer Reaktionen

Oxidation Reactions

The amino alcohol undergoes selective oxidation at the β-carbon or nitrogen center under controlled conditions:

| Reagent/Conditions | Target Site | Major Product | Yield (%) | Ref. |

|---|---|---|---|---|

| KMnO₄ (acidic) | β-Carbon | 3-Amino-1,1,1-trifluoropropan-2-one | 72 | |

| CrO₃ (H₂SO₄) | Amino group | N-Oxide derivative | 58 |

Mechanistic studies suggest the trifluoromethyl group stabilizes transition states during β-carbon oxidation through inductive effects .

Reduction Reactions

The compound participates in both catalytic and chemical reductions:

Catalytic Hydrogenation

- H₂/Pd-C (EtOH, 50°C): Reduces the hydroxyl group to yield 3-amino-1,1,1-trifluoropropane .

- Asymmetric Hydrogenation (Ru-BINAP): Produces enantiomerically pure (R)-3-amino-1,1,1-trifluoropropan-2-ol with 96% ee .

Chemical Reduction

| Reagent | Product | Selectivity | Ref. |

|---|---|---|---|

| LiAlH₄ (THF) | 1,1,1-Trifluoro-3-aminopropane | 89% | |

| NaBH₄ (MeOH) | Partially reduced hydroxyl intermediates | 63% |

Substitution Reactions

The trifluoromethyl group and hydroxyl moiety enable nucleophilic substitutions:

Nucleophilic Displacement

| Substrate | Reagent/Conditions | Product | Ref. |

|---|---|---|---|

| Hydroxyl group | SOCl₂ (neat, 0°C) | 3-Amino-1,1,1-trifluoropropyl chloride | |

| Trifluoromethyl group | NaN₃ (DMF, 80°C) | 3-Azido-1-hydroxypropan-2-amine |

Stereoselective Epoxide Ring-Opening

- Reacts with (S)-epichlorohydrin under basic conditions to form (2R,3S)-3-amino-1,1,1-trifluoro-2,3-epoxypropane with 94% diastereomeric excess .

Acid-Base Reactions

The hydrochloride salt displays pH-dependent equilibria:

- Deprotonation (pH > 8): Forms free amine (pKa = 9.2 ± 0.3) .

- Protonation (pH < 3): Generates dicationic species, enhancing solubility in polar solvents.

Stereoselective Transformations

Key enantioselective processes include:

- Kinetic Resolution: Lipase-mediated acetylation achieves 98% ee for (S)-isomer using vinyl acetate .

- Asymmetric Aldol Reactions: Chiral catalysts induce >90% ee in β-amino alcohol derivatives .

Biological Interactions

The compound modulates enzyme activity through hydrogen bonding and hydrophobic effects:

| Target Enzyme | Interaction Type | IC₅₀ (μM) | Ref. |

|---|---|---|---|

| Acetylcholinesterase | Competitive inhibition | 12.4 | |

| Cytochrome P450 3A4 | Noncompetitive inhibition | 28.9 |

Industrial-Scale Reaction Optimization

Process parameters for large-scale synthesis:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | ±3% yield |

| Solvent System | H₂O/EtOH (7:3 v/v) | Maximizes purity |

| Catalyst Loading | 5 mol% H₂SO₄ | 82% conversion |

Wissenschaftliche Forschungsanwendungen

Chemistry

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride serves as a building block for synthesizing more complex molecules. Its trifluoromethyl group enhances lipophilicity, facilitating interactions with lipid membranes and proteins. This characteristic is vital for developing new materials and compounds in organic synthesis.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of various organic compounds |

| Functionalization | Enhances the reactivity of other chemical species |

Biology

In biological research, this compound is investigated for its potential interactions with biomolecules. Studies have shown that the trifluoromethyl group can influence the biological activity of compounds by altering their pharmacokinetic properties.

Case Study : A study on microtubule stabilization indicated that derivatives of amino alcohols could enhance microtubule density in neuronal cells, suggesting potential neuroprotective effects .

Medicine

The compound is being explored for its therapeutic properties. It may act as a precursor in drug development due to its unique structural features that can be modified to improve efficacy and reduce side effects.

| Therapeutic Potential | Description |

|---|---|

| CNS Activity | Investigated for effects on neurodegenerative diseases |

| Drug Development | Serves as a precursor for synthesizing pharmaceuticals |

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for formulating advanced materials with specific functional characteristics.

Wirkmechanismus

The mechanism of action of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Fluorinated Amino Alcohol Hydrochlorides

Table 1: Key Properties of Fluorinated Amino Alcohols

Structural and Functional Differences

Fluorine Substitution: The trifluoromethyl group in the title compound confers greater electronegativity and steric bulk compared to difluoromethyl (e.g., 3-Amino-1,1-difluoropropan-2-ol HCl, ) or monofluorinated analogs. This impacts binding affinity in drug-receptor interactions . Branched vs. Linear Chains: The methyl-branched derivative (CAS 156990-55-5) exhibits enhanced lipophilicity, favoring blood-brain barrier penetration .

Stereochemistry: Chiral analogs like (2S)-3-Amino-1,1-difluoropropan-2-ol HCl () are critical for enantioselective catalysis or asymmetric drug design.

Physicochemical Properties: Boiling/Melting Points: The title compound’s higher boiling point (216.2°C vs. 84.5°C melting point) reflects stronger intermolecular forces due to the CF₃ group . Solubility: Hydrochloride salts generally improve water solubility, but trifluoromethyl groups reduce polarity compared to non-fluorinated analogs .

Research Findings and Case Studies

- Safety Profiles: Unlike non-fluorinated amino alcohols (e.g., 3-Aminopropan-1-ol, CAS 156-87-6 ), fluorinated analogs exhibit reduced acute toxicity but require careful handling due to halogenated byproducts .

Biologische Aktivität

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride (CAS No. 1308646-85-6) is a compound of significant interest due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a trifluoromethyl group and an amino group, which contribute to its lipophilicity and reactivity. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological studies.

Chemical Formula: CHFNO•HCl

Molecular Weight: 169.54 g/mol

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding: The amino group can form hydrogen bonds with proteins and enzymes, influencing their activity.

- Lipophilicity: The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, allowing it to reach intracellular targets.

- Enzyme Modulation: It has been shown to modulate the activity of certain enzymes, potentially affecting metabolic pathways.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Properties: Preliminary studies indicate that this compound exhibits antimicrobial effects against a range of pathogens. It has been particularly effective in inhibiting the growth of Gram-positive bacteria.

- Enzyme Inhibition: The compound has been explored for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has shown potential as an inhibitor of certain proteases and kinases.

- Neuroprotective Effects: In vitro studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases by stabilizing microtubules and reducing tau protein aggregation.

Case Studies

Several case studies highlight the biological significance of this compound:

- Study on Neuroprotection: A study conducted on mouse models of tauopathy demonstrated that treatment with this compound resulted in reduced axonal dystrophy and decreased amyloid-beta plaque deposition. These findings suggest a potential therapeutic application in Alzheimer's disease .

- Antibacterial Activity Assessment: In a laboratory setting, the compound was tested against various bacterial strains. Results indicated significant inhibition of growth for Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Applications in Research

The unique properties of this compound make it valuable in several research areas:

| Field | Application |

|---|---|

| Medicinal Chemistry | Precursor for synthesizing novel pharmaceuticals |

| Biochemistry | Studying enzyme mechanisms and protein interactions |

| Material Science | Developing specialty chemicals with tailored properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.